molecular formula C11H16N2O B13995843 2-Amino-5-(piperidin-1-yl)phenol

2-Amino-5-(piperidin-1-yl)phenol

Cat. No.: B13995843
M. Wt: 192.26 g/mol
InChI Key: BMRXPAHDSRDDBX-UHFFFAOYSA-N
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Description

2-Amino-5-(piperidin-1-yl)phenol is an organic compound that features a piperidine ring attached to a phenol group with an amino substituent. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(piperidin-1-yl)phenol typically involves the reaction of 2-amino-5-bromophenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(piperidin-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-(piperidin-1-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(piperidin-1-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(1-piperidinyl)phenol
  • 2-Amino-5-(morpholin-4-yl)phenol
  • 2-Amino-5-(pyrrolidin-1-yl)phenol

Uniqueness

2-Amino-5-(piperidin-1-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine ring enhances its stability and bioavailability, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-amino-5-piperidin-1-ylphenol

InChI

InChI=1S/C11H16N2O/c12-10-5-4-9(8-11(10)14)13-6-2-1-3-7-13/h4-5,8,14H,1-3,6-7,12H2

InChI Key

BMRXPAHDSRDDBX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)N)O

Origin of Product

United States

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